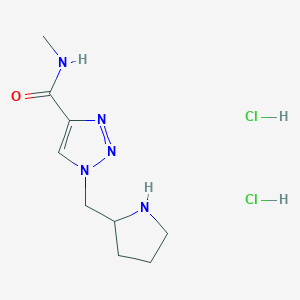
(2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is likely to be an organic compound containing a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. The presence of a chlorobenzylidene group indicates a benzene ring substituted with a chlorine atom and a methylene group. The hydroxy group suggests the presence of an alcohol functional group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or computational methods like Density Functional Theory .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The benzofuran moiety might undergo electrophilic substitution reactions, while the hydroxy group might be involved in condensation or redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, and solubility would be determined experimentally. These properties would be influenced by factors such as the functional groups present and the overall molecular structure .Applications De Recherche Scientifique
(2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-oneylidene-6-hydroxybenzofuran-3(2H)-one has been used in a variety of scientific research applications. It has been studied for its potential use in the development of new drugs, as well as its biochemical and physiological effects. It has been used in the synthesis of a variety of compounds, including (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-oneylidene-6-hydroxybenzofuran-3(2H)-one-2-sulfonate, which has been studied for its potential use in the treatment of diabetes. Additionally, it has been used in the synthesis of (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-oneylidene-6-hydroxybenzofuran-3(2H)-one-3-acetate, which has been studied for its potential use in the treatment of cancer.
Mécanisme D'action
The exact mechanism of action of (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-oneylidene-6-hydroxybenzofuran-3(2H)-one is not yet fully understood. However, it is known to interact with a variety of enzymes, receptors, and proteins in the body. It has been shown to interact with the enzyme tyrosinase, which is involved in the production of melanin, and the receptor for advanced glycation end products (RAGE), which is involved in inflammation. Additionally, it has been shown to interact with the protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-oneylidene-6-hydroxybenzofuran-3(2H)-one have been studied in a variety of laboratory experiments. It has been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin. Additionally, it has been shown to inhibit the receptor for advanced glycation end products (RAGE), which is involved in inflammation. In addition, it has been shown to inhibit the protein kinase C, which is involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-oneylidene-6-hydroxybenzofuran-3(2H)-one in laboratory experiments has both advantages and limitations. The main advantage is that it is a synthetic compound, which makes it easy to obtain and use in experiments. Additionally, it is a relatively stable compound, which makes it suitable for use in a variety of experiments. However, there are some limitations to its use. For example, it has a low solubility in water, which can make it difficult to use in experiments that require aqueous solutions. Additionally, it has a low melting point, which can make it difficult to use in experiments that require high temperatures.
Orientations Futures
There are a number of potential future directions for the study of (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-oneylidene-6-hydroxybenzofuran-3(2H)-one. These include further research into its biochemical and physiological effects, as well as its potential use in the development of new drugs. Additionally, further research could be conducted into its mechanism of action and its potential use in the synthesis of other compounds. Additionally, further research could be conducted into its potential use in the treatment of various diseases, such as diabetes and cancer. Finally, further research could be conducted into its potential use in the development of new materials, such as polymers and nanomaterials.
Méthodes De Synthèse
(2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-oneylidene-6-hydroxybenzofuran-3(2H)-one can be synthesized using a variety of methods. The most common method is the reaction of (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-onealdehyde and 6-hydroxy-1-benzofuran in the presence of an acid catalyst. This reaction is carried out at a temperature of 80-100°C and produces the desired compound in a yield of up to 80%. Other methods of synthesis include the reaction of (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-onealdehyde and 6-hydroxy-1-benzofuran in the presence of a base catalyst, and the reaction of (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-oneyl chloride and 6-hydroxy-1-benzofuran in the presence of an acid catalyst.
Safety and Hazards
Propriétés
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO3/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,17H/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTDMWIIDULIHT-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2903014.png)
![[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2903017.png)
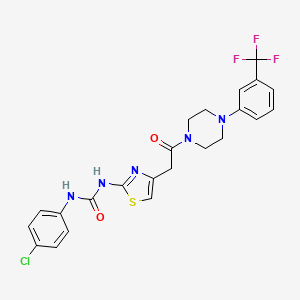
![2-[[1-(2-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2903022.png)

![4-chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-2-pyrimidinamine](/img/structure/B2903024.png)

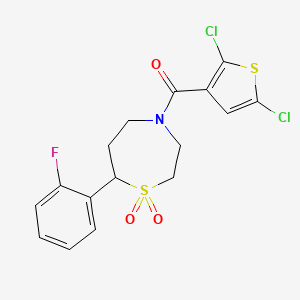
![3-[(4-Bromophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone](/img/structure/B2903031.png)
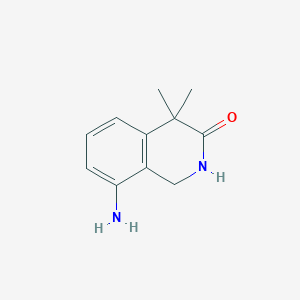
![(4-(1H-imidazol-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2903033.png)
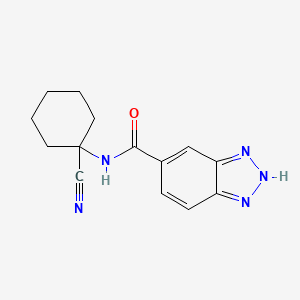
![Imidazo[1,5-a]pyridin-6-yl-methanol](/img/structure/B2903035.png)
